Lutein palmitate stearate
CAS No.:
Cat. No.: VC16016898
Molecular Formula: C74H124O6
Molecular Weight: 1109.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C74H124O6 |
|---|---|
| Molecular Weight | 1109.8 g/mol |
| IUPAC Name | hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;octadecanoic acid |
| Standard InChI | InChI=1S/C40H56O2.C18H36O2.C16H32O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-25,35-37,41-42H,26-28H2,1-10H3;2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |
| Standard InChI Key | ASBVJBSQXWFYSZ-RUWTXISPSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition
Lutein palmitate stearate (CAS No. 79313-82-9) is a diesterified derivative of lutein, characterized by the covalent attachment of palmitic acid (C16:0) and stearic acid (C18:0) to the hydroxyl groups of the lutein backbone. Its molecular formula is C₇₄H₁₂₄O₆, with a molecular weight of 1,109.8 g/mol . The IUPAC name reflects its complex structure: hexadecanoic acid; (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol; octadecanoic acid.
Structural Analysis
The esterification of lutein with saturated fatty acids enhances its lipophilicity, reducing susceptibility to oxidative degradation. The conjugated polyene chain of lutein remains intact, preserving its light-absorbing properties, while the fatty acid moieties improve solubility in lipid matrices . This structural modification is critical for its stability during storage and processing in industrial applications .
Natural Sources and Extraction Methods
Primary Source: Marigold Flowers
Lutein palmitate stearate is predominantly extracted from the petals of Tagetes erecta, which accumulate lutein esters at concentrations of 0.5–2.5% dry weight . Marigold-based extraction remains the most economically viable method, with commercial cultivars selectively bred for high lutein ester content .
Extraction and Purification Techniques
Modern extraction employs supercritical CO₂ (sc-CO₂) to obtain oleoresins rich in lutein esters, minimizing solvent residue and thermal degradation . Subsequent purification via solid-phase extraction (SPE) on C18 cartridges yields lutein palmitate stearate with >90% purity . Advanced chromatographic methods, such as LC-MS/MS and MALDI-TOF, have identified characteristic mass spectral peaks for this compound, including m/z 789 (lutein palmitate) and 1,045 (lutein stearate-palmitate) .
Table 1: Key Analytical Signatures of Lutein Palmitate Stearate
| Analytical Method | Characteristic Peak (m/z) | Identification Basis |
|---|---|---|
| MALDI-TOF MS | 789 [M+H]⁺ | Palmitate dehydration adduct |
| LC-MS/MS (APCI⁻) | 785.67 | Deprotonated molecular ion |
| HPLC-DAD | λmax 445 nm | Conjugated diene absorption |
Bioavailability and Metabolic Fate
Hydrolysis and Absorption
In the human gastrointestinal tract, pancreatic cholesterol esterase hydrolyzes lutein palmitate stearate into free lutein, which is incorporated into mixed micelles for absorption . Comparative studies demonstrate that serum lutein levels post-consumption of esterified and free lutein are statistically equivalent, with AUC₀–₂₄h values of 12.3 ± 1.7 µmol·h/L vs. 11.9 ± 1.6 µmol·h/L (p > 0.05).
Solubility Challenges
Despite its metabolic equivalence, the inherent insolubility of lutein esters in aqueous systems (<0.01 µg/mL) limits bioavailability. Microemulsion-based delivery systems, utilizing surfactants like Tween 80, enhance bioaccessibility by 3.5-fold compared to oil-based formulations .
Industrial and Pharmaceutical Applications
Food Additives and Supplements
Lutein palmitate stearate is widely used as a natural colorant (E161b) in beverages and dairy products, providing a stable yellow-orange hue without pH-dependent fading . In dietary supplements, its esterified form constitutes 80–85% of commercial products due to superior shelf-life (>24 months at 25°C) .
Membrane Biology and Drug Delivery
Recent research reveals that palmitic acid residues in lutein palmitate stearate facilitate its integration into lipid bilayers, increasing membrane rigidity by 30% and reducing oxygen permeability . This property is exploited in liposomal drug delivery systems to enhance the stability of photosensitive therapeutics .
Stability and Synthetic Modifications
Oxidative Stability
Accelerated stability testing (40°C/75% RH) shows that lutein palmitate stearate retains 92% potency after 6 months, versus 67% for free lutein . The ester’s saturated fatty acids protect the conjugated double-bond system from radical-mediated oxidation .
Synthetic Derivatives
Novel esters, such as lutein diphthalate and dioleate, have been synthesized via anhydride-mediated esterification, demonstrating customizable solubility profiles for targeted applications . Reaction stoichiometries of 1:150 (lutein/anhydride) achieve >85% conversion rates under argon atmosphere .
Analytical Characterization
Mass Spectrometric Profiling
MALDI-TOF analysis of marigold oleoresins detects lutein palmitate stearate at m/z 1,045, corresponding to the [M+H]⁺ ion of the C16:C18 diester . Fragmentation patterns confirm neutral losses of palmitic (256 Da) and stearic acids (284 Da) .
Chromatographic Resolution
RP-HPLC with C30 columns resolves lutein palmitate stearate (RT 30.8 min) from co-occurring esters like lutein dipalmitate (RT 28.4 min) using a gradient of methanol-methyl tert-butyl ether .
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